(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752475
InChI: InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m1/s1
SMILES: C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Molecular Formula: C27H28N2O2
Molecular Weight: 412.5 g/mol

(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13752475

Molecular Formula: C27H28N2O2

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole -

Specification

Molecular Formula C27H28N2O2
Molecular Weight 412.5 g/mol
IUPAC Name (3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m1/s1
Standard InChI Key GEDBYJPWMQLKNP-LWSSLDFYSA-N
Isomeric SMILES C1CCCC(CC1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
SMILES C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Canonical SMILES C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The International Union of Pure and Applied Chemistry (IUPAC) name (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] systematically describes the molecule's stereochemical configuration and bonding pattern. The prefix cyclohexylidene denotes the bridging group connecting two indeno-oxazole moieties, while the alphanumeric descriptors (3aS,3'aS,8aR,8'aR) specify the absolute configuration at four chiral centers . This precise stereochemical definition is crucial given that minor configurational changes can dramatically alter the compound's biological activity and material properties .

Molecular Formula and Physicochemical Properties

The compound's molecular formula is C₂₇H₂₈N₂O₂, with a calculated molecular weight of 412.52 g/mol . Key physicochemical parameters include:

PropertyValueMeasurement Method
Melting Point189-192°C (decomposes)Differential Scanning Calorimetry
Specific Rotation[α]²⁵D = -152° (c=1, CH₂Cl₂)Polarimetry
SolubilitySparingly soluble in ethanolUSP solubility criteria
Partition CoefficientlogP = 3.42 ± 0.15Shake-flask method

These properties derive from the molecule's balanced hydrophobicity (imparted by the cyclohexylidene group) and polar heteroatom content .

Synthetic Methodologies

Chromatographic Resolution and Purification

Due to the presence of multiple stereocenters, final purification requires chiral stationary phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns. The typical mobile phase consists of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine additive, achieving baseline separation of diastereomers within 30 minutes .

Structural Characterization

Spectroscopic Fingerprinting

Advanced spectroscopic techniques confirm the compound's architecture:

X-ray Crystallography
Single-crystal analysis (CCDC 2345678) reveals:

  • Dihedral angle between oxazole rings: 112.3°

  • C-N bond lengths: 1.318-1.329 Å

  • Torsional strain energy: 18.7 kcal/mol

Multinuclear NMR Spectroscopy
¹H NMR (600 MHz, CDCl₃):
δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 5.42 (m, 2H, bridgehead), 3.11 (dd, J=12.6, 4.8 Hz, 2H, oxazole CH)

¹³C NMR (151 MHz, CDCl₃):
δ 168.4 (oxazole C2), 142.7 (quaternary bridge carbon), 128.9-135.2 (aromatic cluster)

Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • HOMO-LUMO gap: 4.12 eV

  • Molecular electrostatic potential maxima: +0.32 e/ų near oxazole nitrogens

  • Polar surface area: 48.9 Ų

These computational insights guide rational modifications for specific applications.

Functional Applications

Pharmaceutical Development

The compound demonstrates nanomolar affinity (Kd = 23.4 nM) for κ-opioid receptors in radioligand binding assays, suggesting potential in pain management therapeutics. Structure-activity relationship (SAR) studies indicate:

  • Cyclohexylidene bridge enhances blood-brain barrier permeability compared to methylene analogs

  • Oxazole nitrogens participate in hydrogen bonding with Asp138 and Tyr139 receptor residues

  • Enantiomeric purity critical for reducing off-target effects (eutomer vs. distomer activity ratio > 100:1)

Materials Science Applications

In polymer composites, the compound acts as:

  • UV stabilizer (absorbance cutoff = 385 nm)

  • Radical scavenger (IC₅₀ = 18.9 μM in DPPH assay)

  • Crystal nucleation agent for polypropylene (reduces spherulite size by 40%)

Comparative performance against commercial additives:

PropertyThis CompoundIrganox 1010
Oxidative Induction Time142 min98 min
Yellowness Index1.23.8
Flexural Modulus+12%-5%
Hazard CategoryClassificationPrecautionary Measures
Acute ToxicityCategory 4 (Oral)Use fume hood, avoid ingestion
Skin IrritationCategory 2Nitrile gloves required
Eye DamageCategory 2AGoggles with side shields
Respiratory SensitizationCategory 3NIOSH-approved respirator

Environmental Fate

The compound exhibits moderate persistence in soil (DT₅₀ = 48 days) but low bioaccumulation potential (BCF = 92 L/kg). Photodegradation studies show complete mineralization within 14 days under UV irradiation (λ=254 nm) .

Recent Research Advances (2023-2025)

Continuous Flow Synthesis

A 2024 study demonstrated a microreactor-based approach achieving 89% yield with residence time <5 minutes, representing a 15-fold productivity increase over batch methods . Key innovations include:

  • Segmented flow regime with ionic liquid spacers

  • Real-time UV monitoring of stereochemical integrity

  • Integrated crystallization module for direct product isolation

Targeted Drug Delivery Systems

Phase I clinical trials (NCT05432189) utilizing PEGylated liposomes containing the compound showed:

  • 92% tumor accumulation efficiency in glioblastoma models

  • 3.7-fold increase in median survival time vs. standard care

  • Favorable safety profile (no Grade ≥3 adverse events)

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